SU-13197
Description
Properties
CAS No. |
12379-49-6 |
|---|---|
Molecular Formula |
C20H23Cl2N3 |
Molecular Weight |
376.33 |
IUPAC Name |
1H-1-Benzazepine, 3-(p-chlorophenyl)-2,3,4,5-tetrahydro-(2-imidazolin-2-ylmethyl)-, monohydrochloride |
InChI |
InChI=1S/C20H22ClN3.ClH/c21-18-9-7-15(8-10-18)17-6-5-16-3-1-2-4-19(16)24(13-17)14-20-22-11-12-23-20;/h1-4,7-10,17H,5-6,11-14H2,(H,22,23);1H |
InChI Key |
AGCUFMAFYNRKOQ-UHFFFAOYSA-N |
SMILES |
ClC1=CC=C(C2CN(CC3=NCCN3)C4=CC=CC=C4CC2)C=C1.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SU-13197; SU 13197; SU13197. |
Origin of Product |
United States |
Molecular Design, Structural Analysis, and Structure Activity Relationships of Su 13197
Chemoinformatic Analysis of SU-13197's Core Scaffolds and Substructures (e.g., Benzazepine, Imidazole (B134444) Moieties)
This compound is characterized by the presence of a benzazepine ring system and an imidazole moiety. The IUPAC name for this compound is 1H-1-Benzazepine, 3-(p-chlorophenyl)-2,3,4,5-tetrahydro-(2-imidazolin-2-ylmethyl)-, monohydrochloride medkoo.comhodoodo.com. This indicates a tetrahydro-1H-1-benzazepine core substituted with a p-chlorophenyl group and a (2-imidazolin-2-ylmethyl) group. The imidazole (specifically, a 2-imidazolin-2-ylmethyl group) is attached via a methylene (B1212753) linker to the benzazepine ring.
The benzazepine scaffold is a seven-membered ring containing a nitrogen atom fused to a benzene (B151609) ring. The tetrahydro nature of the benzazepine in this compound suggests a saturated ring system, which influences its flexibility and three-dimensional conformation. The p-chlorophenyl substituent introduces a lipophilic and electron-withdrawing element to the molecule.
The imidazole moiety is a five-membered heterocyclic ring containing two nitrogen atoms. Imidazole scaffolds are prevalent in medicinal chemistry due to their ability to engage in various interactions, including hydrogen bonding and π-π stacking, and their capacity to act as a base dovepress.comnih.gov. The presence of the 2-imidazolin-2-ylmethyl group suggests a basic nitrogen atom within the imidazoline (B1206853) ring, which can be protonated, particularly in physiological environments. This basicity is likely crucial for interactions with target proteins or ion channels.
Chemoinformatic analysis of these scaffolds involves examining their inherent properties, such as aromaticity (in the phenyl and potentially the imidazole ring), potential hydrogen bond donors and acceptors, lipophilicity, and steric features. These properties are critical determinants of a molecule's pharmacokinetic and pharmacodynamic profile. The combination of the relatively rigid benzazepine system and the more flexible linker to the imidazole ring provides a specific spatial arrangement of the functional groups, which is important for binding to its biological target.
Theoretical and Computational Approaches to Structure-Activity Relationship (SAR) Elucidation for this compound
Computational methods play a significant role in understanding the relationship between the structure of a compound and its biological activity. These approaches can predict how a molecule might interact with a target and guide the design of new, more potent or selective analogs drugdesign.orgnih.gov.
In Silico Molecular Docking and Dynamics Simulations for Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand (such as this compound) when bound to a receptor or enzyme mdpi.comfrontiersin.org. By simulating the binding process, docking studies can estimate the binding affinity and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) between the ligand and the target site. While specific docking studies for this compound were not extensively detailed in the search results, the general principles apply. For a compound like this compound, molecular docking would involve:
Target Preparation: Obtaining or modeling the 3D structure of the biological target (e.g., an ion channel protein involved in cardiac rhythm).
Ligand Preparation: Generating a 3D structure of this compound, considering different protonation states and conformations.
Docking Simulation: Running algorithms to sample possible binding poses of this compound within the target's binding site and scoring these poses based on their predicted interaction energy.
Molecular dynamics (MD) simulations extend docking by simulating the time-dependent behavior of the ligand-target complex in a dynamic environment, typically including solvent molecules and ions rsc.orgnih.gov. MD simulations can provide insights into the stability of the binding pose, conformational changes in both the ligand and the target upon binding, and the role of the surrounding environment in the interaction. For this compound, MD simulations could help understand the flexibility of the benzazepine and imidazole moieties and how this flexibility influences binding to a dynamic biological target.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the structural properties (descriptors) of a set of compounds and their biological activity mdpi.comfrontiersin.orgpreprints.org. These models can then be used to predict the activity of new, untested compounds and to guide the design of analogs with improved properties.
For this compound and its potential analogs, a QSAR study would typically involve:
Data Collection: Gathering a series of structurally related compounds with known biological activity (e.g., antiarrhythmic activity).
Molecular Descriptors Calculation: Computing numerical descriptors that represent various aspects of the molecular structure, such as physicochemical properties (logP, molecular weight, polar surface area), electronic properties (partial charges, frontier molecular orbital energies), and steric properties (molecular volume, shape descriptors) frontiersin.org.
Model Building: Using statistical methods (e.g., multiple linear regression, partial least squares, machine learning algorithms) to build a model that correlates the molecular descriptors with the biological activity.
Model Validation: Assessing the predictive power and robustness of the model using techniques like cross-validation and external validation sets.
Activity Prediction and Interpretation: Using the validated model to predict the activity of new compounds and interpreting the model to understand which structural features are important for activity.
QSAR modeling could help identify specific structural modifications to the benzazepine or imidazole moieties, or the linker between them, that are predicted to enhance the antiarrhythmic activity of this compound.
Ligand-Based and Structure-Based Drug Design Principles Applied to this compound Analogs
Drug design strategies can be broadly classified as ligand-based or structure-based.
Ligand-Based Drug Design: This approach is used when the 3D structure of the biological target is unknown. It relies on the knowledge of the structures and activities of known ligands. By analyzing the common structural features and physicochemical properties of active compounds, a pharmacophore model can be developed, representing the essential features required for binding and activity nih.gov. For this compound, a ligand-based approach would involve studying the SAR of this compound and its known analogs to identify the crucial elements responsible for its antiarrhythmic effect. This could involve identifying the importance of the basic nitrogen in the imidazole, the lipophilicity of the p-chlorophenyl group, or the spatial arrangement dictated by the benzazepine scaffold.
Structure-Based Drug Design: This approach is used when the 3D structure of the biological target is known (e.g., from X-ray crystallography or cryo-EM). It involves using computational tools like molecular docking and dynamics simulations to design ligands that fit optimally into the target's binding site and form favorable interactions nih.gov. If the structure of the specific ion channel or receptor that this compound interacts with were available, structure-based design could be employed to design analogs with improved binding affinity and selectivity. This could involve modifying the this compound structure to make better contacts with specific amino acid residues in the binding site or to avoid unfavorable interactions.
Both ligand-based and structure-based approaches, often used in combination, can guide the rational design of this compound analogs with modulated activity and potentially improved properties.
Synthetic Methodologies for this compound and Structural Analogs for SAR Probing
The synthesis of this compound and its structural analogs is essential for conducting SAR studies. By systematically modifying different parts of the molecule, the impact of these changes on biological activity can be assessed drugdesign.orgpreprints.org.
Strategic Chemical Synthesis for Functional Group Modifications
The synthesis of this compound would involve chemical reactions to construct the benzazepine ring system and attach the p-chlorophenyl and 2-imidazolin-2-ylmethyl substituents. While the specific synthetic route for this compound was not detailed in the provided search results, the synthesis of similar complex molecules often involves multi-step procedures utilizing various chemical transformations.
For SAR probing, strategic chemical synthesis would focus on introducing specific modifications to the this compound structure. This could include:
Modifications to the Phenyl Ring: Varying the substituents on the phenyl ring (e.g., changing the position of the chlorine atom, introducing other halogens, alkyl groups, or polar groups) to explore the electronic and steric effects on activity.
Modifications to the Imidazole Moiety: Altering the substitution pattern on the imidazole ring or modifying the imidazoline to a different five-membered nitrogen heterocycle to investigate the role of the basic center and its environment.
Modifications to the Linker: Changing the length or flexibility of the methylene linker between the benzazepine and imidazole rings.
Modifications to the Benzazepine Core: Introducing substituents onto the benzazepine ring or altering its saturation level, provided such modifications are synthetically feasible.
Each modification requires a specific synthetic strategy to selectively introduce the desired functional group or structural change while preserving the rest of the molecule medchemexpress.cnfrontiersin.orgrsc.orgorganic-chemistry.orgrsc.org. These synthetic efforts yield a library of this compound analogs, which are then tested for their biological activity to build a comprehensive SAR profile.
Stereochemical Influence on Biological Activity and Interaction Modes
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can significantly influence a drug's action, affecting target binding, metabolism, and distribution. nih.govmdpi.com Enantiomers, which are mirror images of a chiral molecule, can exhibit vastly different biological behaviors in chiral biological systems like receptors and enzymes. nih.gov
While the specific stereochemistry of this compound and its influence on its antiarrhythmic activity are not detailed in the provided information, the general principles of stereochemistry in drug action are highly relevant. Chirality can lead to differences in how a compound interacts with its binding site, potentially resulting in one stereoisomer being significantly more active or having a different interaction mode compared to another. nih.govmdpi.com For example, in some cases, a specific stereochemical configuration is required for effective binding to a chiral receptor site. nih.gov
Research findings in other areas of chemical biology demonstrate the critical role of stereochemistry. For instance, the antimicrobial activities of certain compounds can be influenced by the stereochemical configuration, particularly due to the presence of multiple chiral centers. acs.org Similarly, studies on other biologically active molecules have shown that stereochemistry can be the primary driver for potency and pharmacokinetics, and can even affect protein transport systems, leading to stereospecific uptake. mdpi.com Molecular modeling studies on different compounds have also shed light on the structural and stereochemical requirements for efficient interaction with biological targets. researchgate.netuit.no
Given that this compound contains chiral centers within its structure (specifically, the substituted carbon at the 3-position of the benzazepine ring), it is likely that different stereoisomers of this compound could exist and potentially exhibit differing levels of antiarrhythmic activity or interact with biological targets in distinct ways. Further research would be needed to fully elucidate the stereochemical influence on this compound's biological activity and its precise interaction modes at the molecular level.
Elucidation of Su 13197 S Molecular and Cellular Mechanisms of Action
Ion Channel Modulation by SU-13197 in Excitable Cells
Comprehensive searches of scientific literature and databases did not yield specific data regarding the molecular and cellular mechanisms of action of this compound on ion channels in excitable cells. Information on this compound appears to be limited to early studies that identified it as an antiarrhythmic agent, without detailing its specific interactions with ion channels.
Specificity and Kinetics of Voltage-Gated Sodium Channel Interactions
There is no publicly available information detailing the specificity and kinetics of this compound's interactions with voltage-gated sodium channels.
Characterization of Potassium Channel Subtype Selectivity and Gating Modulation
Information regarding the selectivity of this compound for different potassium channel subtypes and its effects on their gating mechanisms is not available in the public domain.
Investigation of Calcium Channel Current Regulation
There are no available studies investigating the regulation of calcium channel currents by this compound.
Exploration of Other Membrane Ion Transporters and Receptor Activities
No research detailing the effects of this compound on other membrane ion transporters or receptor activities could be located.
Electrophysiological Impact of this compound on Cardiac Cells and Tissues
While early reports classify this compound as an antiarrhythmic drug, specific data on its electrophysiological impact on cardiac cells and tissues are not available in the reviewed literature. nih.gov
Alterations in Cardiac Action Potential Parameters (e.g., Phase 0 Depolarization, Repolarization Duration, Refractory Period)
Detailed information and data tables concerning the alterations in cardiac action potential parameters—such as phase 0 depolarization, repolarization duration, and refractory period—induced by this compound are not available in the scientific literature.
Information regarding the chemical compound this compound is not available in the public domain, preventing the generation of a detailed scientific article on its specific molecular and cellular mechanisms of action.
Despite a comprehensive search for scientific literature and data pertaining to the chemical compound "this compound," no information was found regarding its effects on cardiac electrophysiology or intracellular signaling pathways. Specifically, there is no available research detailing its impact on the following:
Modulation of Impulse Conduction and Excitation Propagation in Myocardial Preparations: No studies were identified that investigated the influence of this compound on the speed and pattern of electrical impulse spread through heart muscle tissue.
Effects on Automaticity and Triggered Activity in Cardiac Tissue Models: There is no evidence to suggest that this compound has been studied for its potential to alter the spontaneous electrical activity of cardiac pacemaker cells or to induce abnormal impulses known as triggered activity.
Intracellular Signaling Cascades Influenced by this compound Activity: The search yielded no results linking this compound to any of the following intracellular signaling mechanisms:
Receptor-Coupled Signaling Pathway Investigations (e.g., GPCRs): No information exists on whether this compound interacts with G protein-coupled receptors or other cell surface receptors.
Kinase Activity Modulation and Downstream Phosphorylation Events: There are no reports on the effect of this compound on protein kinases or the subsequent phosphorylation of their target proteins.
Impact on Calcium Handling and Intracellular Homeostasis: No data is available concerning the influence of this compound on the regulation of calcium ions within cells.
Gene Expression and Protein Regulation Studies: There is no literature describing any studies into how this compound might alter the expression of genes or the regulation of proteins.
Due to the complete absence of scientific data for this compound in the specified areas, it is not possible to construct the requested article with the required detailed and scientifically accurate content. The provided outline is highly specific, and without any foundational research on this particular compound, any attempt to generate the article would be purely speculative and would not meet the standards of scientific accuracy.
Preclinical Pharmacokinetic and Metabolic Research of Su 13197
In Vitro Assessment of Metabolic Fate and Stability
In vitro studies are crucial for early assessment of a compound's metabolic susceptibility and the primary routes of biotransformation. wuxiapptec.comnuvisan.comsrce.hrif-pan.krakow.pl These studies typically involve incubating the compound with biological matrices such as hepatic microsomes and hepatocytes. wuxiapptec.comnuvisan.comsrce.hrif-pan.krakow.plnih.gov
Hepatic Microsomal and Hepatocyte Stability Profiling
Hepatic microsomes, containing cytochrome P450 (CYP) enzymes, and hepatocytes, representing intact liver cells with both Phase I and Phase II metabolic enzymes, are widely used in metabolic stability assays. wuxiapptec.comnuvisan.comsrce.hrif-pan.krakow.plnih.gov Incubating a drug candidate with these systems allows for the measurement of its degradation rate, often expressed as half-life (t1/2) or intrinsic clearance (CLint). nuvisan.comsrce.hrif-pan.krakow.pl These parameters provide an indication of how quickly a compound is likely to be metabolized in the liver. nuvisan.comsrce.hr While these techniques are standard in preclinical research, specific detailed data on the hepatic microsomal and hepatocyte stability profiling of SU-13197 were not available in the consulted literature. General experimental conditions for such assays typically involve incubating the substrate with liver microsomes or hepatocytes supplemented with necessary cofactors like NADPH, followed by analysis using techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) to monitor the disappearance of the parent compound over time. srce.hrif-pan.krakow.plnih.gov
Cytochrome P450 (CYP) Isoform Involvement in Biotransformation
Cytochrome P450 enzymes are a superfamily of heme-containing enzymes primarily located in the liver, playing a major role in the oxidative metabolism of many drugs. wikipedia.orgnih.govmdpi.com Identifying the specific CYP isoforms involved in a compound's biotransformation is important for predicting potential drug-drug interactions. allucent.comnih.govmdpi.com This is typically assessed by incubating the compound with recombinant individual human CYP isoforms or using selective CYP inhibitors. While CYP enzymes are central to drug metabolism, specific data detailing the involvement of particular CYP isoforms in the biotransformation of this compound were not found in the available literature. wikipedia.orgnih.govmdpi.com
Identification and Structural Elucidation of this compound Metabolites
Identifying and determining the chemical structures of metabolites is a critical step in understanding a drug's metabolic pathways. jfda-online.comhyphadiscovery.comnih.govnih.govmdpi.com Analytical techniques, particularly liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS), are commonly employed for metabolite identification and structural elucidation. jfda-online.comnih.govnih.govmdpi.com Nuclear magnetic resonance (NMR) spectroscopy can also be used for structural confirmation. hyphadiscovery.comnih.gov The available information on this compound indicates that studies in rats and humans involved the analysis of metabolites in bile and urine using techniques like thin-layer chromatography. nih.gov These studies reported the presence of glucuronates in urine, suggesting glucuronidation as a metabolic pathway for this compound or its metabolites. nih.gov However, detailed structural elucidation of specific metabolites beyond the general mention of glucuronates was not provided in the consulted source. nih.gov
Preclinical Animal Model Studies of Biotransformation Pathways
Animal models are essential for studying the in vivo biotransformation of drug candidates, providing insights into absorption, distribution, metabolism, and excretion in a complex biological system. allucent.comeuropa.eumdpi.comnih.govbesjournal.com Rats are frequently used as a primary rodent species in ADME studies due to their metabolic similarities to humans in many aspects. europa.eumdpi.comnih.govufv.brnih.govresearchgate.net
Comparative Metabolic Profiles Across Relevant Animal Species (e.g., Rat Metabolism)
Comparing the metabolic profiles of a drug candidate across different animal species used in preclinical toxicity studies (e.g., rat, dog) and humans is crucial for assessing the relevance of animal data for predicting human responses. europa.eunih.govmdpi.com Studies on this compound have been conducted in both rats and humans to investigate its metabolic fate. nih.gov Analysis of bile and urine in these studies indicated differences or similarities in the metabolic profiles between the species. nih.gov The presence of glucuronates in human urine was noted. nih.gov While a direct comparative metabolic profile across multiple animal species was not detailed in the available information, the study in rats provided specific insights into the compound's biotransformation in this species. nih.gov
Quantitative Analysis of Metabolite Formation and Elimination in Preclinical Models
Quantitative analysis of the formation and elimination of parent compound and metabolites in preclinical animal models provides essential pharmacokinetic data, including clearance rates and excretion pathways. nih.gov Studies involving this compound in rats and humans utilized carbon isotopes, indicating that quantitative aspects of its fate in the body were investigated. nih.gov Analysis of urine and feces provided data on excretion. nih.gov The presence of glucuronates in urine suggests that renal excretion of conjugated metabolites is a route of elimination. nih.gov Specific quantitative data, such as the percentage of dose excreted as parent drug or individual metabolites, or the half-life in rats, were not explicitly detailed in the summary of the available study. nih.gov
Investigation of Enterohepatic Circulation and Excretion Pathways
Enterohepatic circulation is a process where a substance excreted into the bile is reabsorbed from the intestine back into the systemic circulation, returning to the liver. This cycle can significantly influence a drug's pharmacokinetic profile, potentially leading to prolonged systemic exposure and a longer apparent half-life. The extent of enterohepatic circulation depends on various factors, including the drug's chemical properties, its susceptibility to reabsorption in the intestine (which can be influenced by transporters and gut microbiota-mediated deconjugation), and the rate of biliary excretion.
Investigations into the fate of this compound, an antiarrhythmic drug candidate, in preclinical species such as the rat, included studies to determine its excretion pathways. Analysis of bile and feces was conducted as part of these investigations, alongside assessment of urinary excretion and biotransformation. nih.gov
Advanced Research Methodologies and Experimental Models for Su 13197 Studies
In Vitro Cell-Based Assay Development and High-Throughput Screening
In vitro cell-based assays are fundamental to characterizing the pharmacological profile of compounds like SU-13197. These assays provide a controlled environment to dissect cellular and molecular mechanisms, with modern advancements enabling high-throughput screening (HTS) to test large numbers of compounds or conditions efficiently.
The primary mechanism of action for antiarrhythmic agents involves the modulation of ion channels, which directly impacts the cardiac action potential. Foundational electrophysiological studies on this compound were conducted to determine its effects on the heart's electrical activity. nih.gov These early studies, while not automated, laid the groundwork for understanding how the compound alters membrane potentials and ion flow in cardiac tissue. nih.gov
Modern automated patch-clamp systems represent a significant technological leap, allowing for high-throughput analysis of ion channel activity. nih.gov This technology uses planar patch-clamp chips to record from multiple cells simultaneously, dramatically increasing the speed and scale of experiments compared to traditional manual patch-clamping. moleculardevices.com For a compound like this compound, these automated techniques would enable large-scale screening to:
Precisely identify which specific ion channels (e.g., sodium, potassium, calcium) are modulated.
Determine the concentration-dependent effects on channel kinetics.
Screen for off-target effects on other ion channels, contributing to a comprehensive profile.
The whole-cell patch-clamp configuration is the most common mode, where the membrane patch is ruptured to allow electrical and molecular access to the cell's interior. axolbio.com This allows for the control of transmembrane voltage (voltage-clamp) to study ionic currents or the control of current (current-clamp) to measure changes in membrane potential. moleculardevices.comaxolbio.com
Although specific HCI studies on this compound are not documented in publicly available literature, this methodology could be applied to investigate its effects beyond ion channel modulation. For instance, HCI could be used to assess:
Structural Changes: Analyzing cardiomyocyte morphology, cytoskeletal organization, and the distribution of key structural proteins in response to this compound treatment.
Cellular Health and Viability: Monitoring parameters such as mitochondrial membrane potential, nuclear morphology, and membrane integrity to identify any potential cytotoxic effects at different concentrations.
Protein Localization: Tracking the localization of ion channels or associated regulatory proteins within the cell membrane.
By capturing a wide array of cellular features simultaneously, HCI can generate a "phenotypic fingerprint" of a compound's effect, helping to classify its mechanism of action and identify potential unforeseen biological activities. plos.orgmva-org.jp
Reporter gene assays are a versatile tool for monitoring the activation or inhibition of specific cell signaling pathways. qiagen.com These assays work by linking the promoter of a gene of interest to a "reporter" gene (e.g., luciferase or green fluorescent protein) whose expression can be easily quantified. systembio.com When the signaling pathway of interest is activated, it drives the expression of the reporter gene, producing a measurable signal. qiagen.com
In the context of this compound, reporter gene assays could be invaluable for dissecting the downstream signaling cascades that are affected by its electrophysiological actions. For example, if the modulation of a particular ion channel by this compound is known to influence calcium-dependent signaling pathways like NFAT (Nuclear Factor of Activated T-cells), a reporter assay could be designed with an NFAT-response element driving luciferase expression. promega.com This would provide a direct, quantifiable readout of pathway activation. Such assays are highly adaptable to high-throughput formats, making them suitable for:
Primary screening to identify compounds that modulate a specific pathway.
Secondary screening to confirm the mechanism of action of hits from other screens.
Elucidating the molecular pharmacology of compounds like this compound.
To study the effects of a cardioactive compound like this compound directly on the relevant cell type, primary cardiomyocyte cultures are the gold standard. nih.gov These cells are isolated directly from heart tissue (e.g., from neonatal rats or mice) and retain the physiological characteristics of native heart muscle cells, including their contractile function. nih.govnih.gov Early in vitro research on this compound utilized preparations from whole heart tissue, which contain a mix of cell types. nih.gov Modern protocols allow for the isolation and culture of highly purified cardiomyocyte populations, providing a more precise model system. researchgate.net
Using primary cardiomyocyte cultures allows researchers to:
Perform detailed electrophysiological recordings on the specific cell type responsible for cardiac contraction.
Study compound-induced changes in contractility, calcium handling, and cellular structure.
Investigate mechanisms of cardiotoxicity in a controlled environment.
While primary cells are highly relevant, their limited lifespan and proliferation capacity can be a challenge. semanticscholar.org Immortalized cell lines, such as human-derived AC16 cells or rat H9c2 myoblasts, offer an alternative for large-scale screening, though they may not fully recapitulate the phenotype of adult primary cardiomyocytes.
Advanced Preclinical Organ and Tissue Models
To understand how a compound's cellular effects translate to the organ level, more complex preclinical models are essential. These models bridge the gap between in vitro cell culture and in vivo studies.
The Langendorff isolated perfused heart model is a classic and powerful ex vivo technique for studying cardiac physiology and pharmacology. nih.govwikipedia.org In this preparation, the heart is excised and perfused retrogradely via the aorta with an oxygenated nutrient solution. wikipedia.orghubspotusercontent10.net This maintains the heart's viability and allows it to continue beating outside the body, free from systemic neural and hormonal influences. nih.gov
This model was central to the initial characterization of this compound's effects on cardiac electrophysiology. nih.gov The Langendorff preparation allows for the direct measurement of multiple cardiac parameters in response to drug administration. adinstruments.com
| Parameter Measured | Description |
| Action Potentials | Recording the electrical impulses of cardiac cells to assess changes in depolarization and repolarization phases. |
| Membrane Potentials | Measuring the voltage difference across the cell membrane to determine resting state and excitability. |
| Heart Rate | Monitoring the intrinsic rate of the heart's contractions. |
| Heart Conduction | Assessing the speed and integrity of electrical signal propagation through the heart's conduction system (e.g., atria, AV node). |
| Contractile Force | Measuring the mechanical force generated by the ventricular contractions (e.g., left ventricular developed pressure). adinstruments.com |
| Coronary Flow | Monitoring the flow rate of the perfusate through the coronary arteries to assess vascular effects. hubspotusercontent10.net |
Initial studies on this compound using such a model demonstrated its direct effects on the heart, including its ability to alter action potentials and depress various aspects of cardiac electrical function, confirming its profile as a potential antiarrhythmic agent. nih.gov
Information regarding the chemical compound this compound in the context of the requested advanced research methodologies is not publicly available.
Extensive searches of scientific databases and literature have yielded no specific information linking the chemical compound this compound to the advanced research methodologies detailed in the requested article outline. Specifically, no research was found that describes the use of this compound in studies involving:
Precision-Cut Cardiac Slices for Electrophysiological Analysis
Organ-on-a-Chip Technologies for Cardiac Microenvironment Simulation
In Vivo Preclinical Animal Models for Mechanistic Insight , including specific electrophysiological recording techniques, cardiac function monitoring via telemetry, or the application of advanced imaging for molecular and cellular tracking.
While the requested research methodologies are established and utilized in cardiovascular research, there is no public record of their application to the study of this compound. Therefore, it is not possible to generate the detailed, informative, and scientifically accurate content for each specified section and subsection as requested.
Comparative Preclinical Pharmacological Analysis of Su 13197
Relative Potency and Selectivity Assessments Against Other Antiarrhythmic Agents in Preclinical Assays
Preclinical evaluation of antiarrhythmic agents commonly involves assessing their ability to suppress or prevent experimentally induced arrhythmias in animal models. These models can include arrhythmias induced by various methods, such as chemical agents (e.g., aconitine, barium chloride, adrenaline) or electrical stimulation mdpi.commdpi.com. The antiarrhythmic activity is typically evaluated by monitoring electrocardiogram (ECG) changes, including the reduction or absence of extrasystoles, atrioventricular blocks, bradycardia, and ventricular fibrillation mdpi.commdpi.com.
While SU-13197 has been identified as a new antiarrhythmic drug and its effect on atrial arrhythmias was studied mdpi.com, detailed comparative data on its relative potency and selectivity against a broad panel of other established antiarrhythmic agents such as quinidine, procainamide (B1213733), or lidocaine (B1675312) in standardized preclinical assays is not extensively available in the immediately accessible literature mdpi.commedkoo.comnih.govnih.govmhmedical.com. Studies on other novel antiarrhythmic compounds often involve comparisons to existing drugs to benchmark their effectiveness mdpi.commdpi.com. For instance, some studies compare the efficacy of novel compounds to agents like carvedilol (B1668590) or procainamide in specific arrhythmia models mdpi.commdpi.com. However, specific quantitative comparisons of this compound's potency (e.g., ED50 values) and selectivity in various preclinical models relative to these or other antiarrhythmics were not located in the conducted searches.
Comparative Analysis of Ion Channel Specificity and Binding Kinetics
The mechanism of action of antiarrhythmic drugs often involves modulation of cardiac ion channels, which play a crucial role in the initiation and propagation of electrical impulses in the heart plos.orgnih.govnih.govub.edu. Different classes of antiarrhythmic drugs target specific ion channels, such as sodium (Na+), potassium (K+), and calcium (Ca2+) channels, with varying degrees of specificity and binding kinetics plos.orgjddtonline.infofrontiersin.orgmedchemexpress.cn. Assessing the ion channel specificity and binding kinetics of a compound is vital for understanding its electrophysiological effects and potential for proarrhythmia medkoo.comjddtonline.infomedchemexpress.cn.
Studies on novel antiarrhythmic agents typically involve evaluating their effects on various cardiac ion currents using techniques such as patch-clamp electrophysiology nih.govnih.gov. This allows for the determination of which ion channels are affected and how the compound interacts with them, including parameters like block potency (IC50) and the speed and voltage dependence of binding and unbinding plos.orgnih.govnih.gov. While the importance of ion channel profiling for antiarrhythmic drugs is well-established nih.govub.edu, specific detailed comparative data on the ion channel specificity and binding kinetics of this compound relative to other antiarrhythmic agents was not found in the performed searches. Existing literature highlights the diverse effects of different antiarrhythmic classes on various potassium and sodium channels nih.govmhmedical.com.
Contrasting Metabolic Profiles with Structurally Related Compounds
Understanding the metabolic fate of a drug candidate is essential for predicting its pharmacokinetics, potential for drug-drug interactions, and the activity of its metabolites plos.org. Metabolic studies in preclinical species, such as rats, and in humans provide insights into the absorption, distribution, metabolism, and excretion (ADME) of the compound jddtonline.info.
Studies on the metabolism of this compound in rats and humans have been conducted jddtonline.info. These investigations typically involve administering the compound and then analyzing biological samples such as blood, urine, bile, and feces to identify metabolites and determine their pathways of biotransformation jddtonline.info. Techniques such as chromatography are commonly used in these studies jddtonline.info.
Future Research Directions and Theoretical Perspectives for Su 13197
Unraveling Cryptic Mechanisms and Off-Target Interactions through Advanced Chemical Biology
Understanding the precise molecular mechanisms by which SU-13197 exerts its antiarrhythmic effects remains an area ripe for further investigation. While its classification as an antiarrhythmic agent is known, the intricate details of its interactions with specific ion channels, receptors, or signaling pathways in the heart may not be fully elucidated. Advanced chemical biology techniques, such as activity-based protein profiling, chemoproteomics, and high-resolution imaging, could be employed to identify direct protein targets and characterize binding kinetics with greater precision. Furthermore, exploring potential "off-target" interactions is crucial. Off-target binding of small molecules can lead to unintended cellular mechanisms and complications, particularly in the context of cardiac function where multiple ion channels and pathways are tightly regulated. researchgate.net Techniques like comprehensive screening against a diverse panel of cardiac ion channels and G protein-coupled receptors, beyond the presumed primary targets, could reveal a more complete picture of this compound's pharmacological profile. researchgate.net Investigating these cryptic mechanisms and off-target interactions through advanced methods can provide deeper insights into the compound's effects on cardiac electrophysiology at a molecular level.
Exploring Potential for Repurposing or Novel Applications Based on Mechanistic Insights
A thorough understanding of this compound's mechanisms of action and potential off-target effects could unlock possibilities for drug repurposing or the identification of novel therapeutic applications. Drug repurposing, the process of finding new uses for existing drugs, offers advantages as these compounds have already undergone significant initial study. drugpatentwatch.com If research reveals interactions with biological targets relevant to other cardiovascular conditions beyond its current antiarrhythmic indication, or even in non-cardiovascular diseases where similar pathways are involved, this compound could be investigated for these new uses. drugpatentwatch.com Mechanistic insights gained from advanced chemical biology studies (as discussed in 7.1) would be instrumental in rationally identifying such potential new applications. For example, if this compound is found to modulate a specific ion channel also implicated in a different type of arrhythmia or a non-arrhythmic cardiac dysfunction, preclinical studies could explore its efficacy in these contexts.
Development of Predictive Computational Models for Cardiac Electrophysiology from this compound Data
Data generated from research on this compound, particularly concerning its effects on cardiac ion channels and action potentials, can be invaluable for the development and refinement of predictive computational models of cardiac electrophysiology. nih.govuu.nlresearchgate.net These models, ranging from single-cell to organ-level simulations, are powerful tools for integrating experimental data and gaining quantitative insights into pathophysiological processes and guiding therapeutic strategies. nih.govuu.nlresearchgate.net Incorporating detailed experimental data on this compound's interactions with specific cardiac ion channels into these models can help simulate its effects on cardiac electrical activity with greater accuracy. nih.govuu.nl This can aid in predicting the compound's behavior under different physiological and pathological conditions, assessing proarrhythmic risk in silico, and potentially guiding personalized therapy in the future. uu.nlresearchgate.net The complexity of cardiac electrophysiology, involving dynamic changes across multiple scales, makes computational modeling a valuable approach to complement experimental findings. nih.gov
Contribution of this compound Research to Fundamental Understanding of Cardiac Rhythm Regulation
Research into this compound, particularly studies focused on its molecular targets and effects on cardiac electrical activity, contributes to the fundamental understanding of how cardiac rhythm is regulated. By perturbing specific ion channels or pathways, this compound acts as a pharmacological tool that can help researchers dissect the roles of these components in maintaining normal sinus rhythm and the genesis of arrhythmias. nih.govcam.ac.uk Studies investigating how this compound modulates action potential duration, refractory periods, or conduction velocity provide insights into the complex interplay of ionic currents that govern cardiac electrical stability. This knowledge can enhance our understanding of inherited and acquired channelopathies and other conditions that predispose individuals to arrhythmias. nih.gov Furthermore, examining the compound's effects within the context of the heart's intrinsic timing mechanisms, such as circadian rhythms, could reveal how pharmacological interventions interact with these biological clocks to influence arrhythmia susceptibility. nih.govcam.ac.ukplos.org
Strategies for Overcoming Research Challenges in Studying Older Chemical Entities
Studying older chemical entities like this compound can present unique research challenges. These challenges can include limited availability of detailed historical data, potential issues with compound purity or stability over time, and the need to apply modern research techniques to compounds initially characterized with older methodologies. acs.orgacs.org Strategies to overcome these challenges include:
Comprehensive Data Curation: Diligent efforts to locate, compile, and curate all available historical research data on this compound are essential.
Compound Re-synthesis and Characterization: If necessary, re-synthesis of this compound using modern synthetic routes can ensure access to high-purity material. Comprehensive analytical characterization using current techniques (e.g., high-resolution mass spectrometry, NMR) is crucial to confirm identity and purity.
Application of Modern Assays: Applying advanced in vitro and in vivo assays, such as automated patch clamp for ion channel studies, high-throughput screening for off-target effects, and state-of-the-art cardiac imaging techniques, can provide higher resolution and more comprehensive data than previously possible.
Collaborative Research: Fostering collaborations between researchers with expertise in medicinal chemistry, pharmacology, electrophysiology, and computational biology can pool resources and knowledge to tackle the complexities of studying older compounds.
Leveraging Public Databases: Utilizing public databases like PubChem for basic information and links to relevant literature can be a starting point for gathering existing knowledge. nih.govnih.govwindows.netunam.mx
Overcoming these challenges is vital to fully explore the potential of older chemical entities and integrate findings from past research with current scientific understanding. acs.orgacs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
